molecular formula C21H25N3O2 B3824397 2-(diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-(diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No. B3824397
M. Wt: 351.4 g/mol
InChI Key: BVXGPWOYJYTHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DEABI and is a member of the isoindoline family of compounds. DEABI has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound’s structure, which includes an indole derivative, suggests its potential in medicinal chemistry. Indole derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be pivotal in the design of new drugs targeting these therapeutic areas.

Advanced Material Synthesis

Compounds with complex aromatic structures, such as CBDivE_003722, are often used in the synthesis of advanced materials. For instance, they can be incorporated into polymers or coatings to impart specific electronic or optical properties, potentially useful in electronics or photonics applications .

Environmental Science

Compounds like CBDivE_003722 can be studied for their environmental impact, degradation pathways, and potential as environmental sensors. Understanding its interaction with various environmental factors would be crucial for risk assessment and management .

Nanotechnology

The compound’s structure could be explored for creating nanoparticles with specific interactions with biological systems. These nanoparticles could be used in drug delivery systems, bioimaging, or as part of therapeutic strategies against diseases like cancer .

Interdisciplinary Sciences

The compound’s diverse potential applications make it a subject of interest in interdisciplinary sciences, where it could bridge gaps between fields such as occupational therapy, evidence-based practice, and occupational science .

properties

IUPAC Name

2-(diethylamino)ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-23(4-2)13-14-26-21(25)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)20(24)22/h5-12,22H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXGPWOYJYTHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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